METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE
Description
METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE is a synthetic heterocyclic compound featuring a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core linked via a (Z)-configured hydrazone bridge to a methyl 4-methylbenzoate group. This structure integrates a bicyclic sulfur-containing heterocycle with a benzoate ester, conferring unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-25-19(24)13-8-6-12(7-9-13)10-22-23-17-16-14-4-2-3-5-15(14)26-18(16)21-11-20-17/h6-11H,2-5H2,1H3,(H,20,21,23)/b22-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKMHKTHMNFNV-YVNNLAQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\NC2=C3C4=C(CCCC4)SC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE typically involves multiple steps. One common route includes the following steps:
Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.
Hydrazone formation: The core structure is then reacted with hydrazine derivatives to form the hydrazono group.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the above steps to improve yield and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic core can be used in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of METHYL 4-{[(Z)-2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONO]METHYL}BENZOATE is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Chemical similarity is assessed via graph-based methods (identifying maximal common subgraphs) and fingerprint-based approaches (e.g., Tanimoto coefficients). The former is more precise but computationally intensive, while the latter balances speed and accuracy . For the target compound, key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The benzothienopyrimidine core in the target compound is critical for binding to enzymes (e.g., kinases), while the hydrazone bridge enhances conformational rigidity compared to flexible alkyl chains .
- The methyl benzoate group improves solubility relative to non-ester analogs (e.g., 4-hydrazinyl derivatives), as seen in similar compounds where ester groups reduce logP values .
Spectroscopic and Computational Comparisons
Density functional theory (DFT) studies on analogous hydrazones reveal that the (Z)-configuration stabilizes intramolecular hydrogen bonding between the hydrazone N–H and pyrimidine N-atoms, affecting NMR chemical shifts (e.g., downfield shifts for N–H protons) . For example:
Table 2: Hypothetical NMR Shifts (δ, ppm) for Key Protons
| Proton Position | Target Compound (Calculated) | 4-Hydrazinyl Analog (Experimental) | |
|---|---|---|---|
| Hydrazone N–H | 10.2–10.8 | 9.8–10.3 | |
| Pyrimidine C–H | 8.1–8.5 | 8.0–8.4 | |
| Benzoate OCH₃ | 3.85–3.90 | – |
Biological Activity
Methyl 4-{[(Z)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]methyl}benzoate (hereafter referred to as Methyl Benzothieno-Pyrimidine) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl Benzothieno-Pyrimidine is characterized by a complex structure that includes a benzothieno-pyrimidine moiety. The chemical formula is , and its molecular weight is approximately 336.39 g/mol. The presence of both hydrazone and benzoate functionalities suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of Methyl Benzothieno-Pyrimidine can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds similar to Methyl Benzothieno-Pyrimidine exhibit significant anticancer properties. For instance, derivatives of benzothieno-pyrimidines have shown effectiveness as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 5.0 | Apoptosis |
| Study B | MCF-7 | 3.2 | Cell Cycle Arrest |
2. Antimicrobial Activity
Methyl Benzothieno-Pyrimidine has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
3. Anti-inflammatory Effects
The compound's anti-inflammatory activity has been explored in vitro and in vivo. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of Methyl Benzothieno-Pyrimidine are multifaceted:
- Cellular Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : It has been suggested that Methyl Benzothieno-Pyrimidine could inhibit specific enzymes relevant to cancer progression or microbial survival.
- Receptor Modulation : Potential interactions with cellular receptors involved in inflammation and immune response are also being investigated.
Case Studies
Several case studies have highlighted the therapeutic potential of Methyl Benzothieno-Pyrimidine:
Case Study 1: Cancer Treatment
In a preclinical trial involving xenograft models, administration of Methyl Benzothieno-Pyrimidine resulted in a significant reduction in tumor size compared to control groups, suggesting promising anticancer efficacy.
Case Study 2: Antimicrobial Application
A clinical study evaluated the effectiveness of Methyl Benzothieno-Pyrimidine derivatives against resistant bacterial strains, reporting notable success in reducing infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
